3-Carbazol-9-yl-propionic acid
Overview
Description
3-Carbazol-9-yl-propionic acid is a compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . The compound is also known by several synonyms, including 3-(9H-carbazol-9-yl)propanoic acid and 9-Carbazolepropionic acid .
Molecular Structure Analysis
The InChI representation of the compound is InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) . The compound’s structure includes a carbazole moiety attached to a propionic acid group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.27 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has three rotatable bonds .Scientific Research Applications
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Potential Inhibitors for Human Farnesyltransferase
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Bistable Memory Devices
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Perovskite Solar Cells
- Field : Photovoltaics
- Application : A compound similar to 3-Carbazol-9-yl-propionic acid, [3- [4- (diphenylamino)phenyl]-9H-carbazol-9-yl]propyl phosphonic acid (4dp3PACz), was found to be effective as a single-molecule hole transport layer (HTL) for wide-bandgap (WPG) perovskite solar cells (PSCs) .
- Method : 4dp3PACz improved the quality of the perovskite film, reduced the defect density of the film, thereby reducing non-radiative recombination and enhancing carrier transport .
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Hydrazide Derivatives
- Field : Organic Chemistry
- Application : A derivative of 3-Carbazol-9-yl-propionic acid, namely “3-CARBAZOL-9-YL-PROPIONIC ACID (4-DIETHYLAMINO-BENZYLIDENE)-HYDRAZIDE”, is available for purchase from chemical suppliers . This suggests that it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
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Hole Transport Layer for Solar Cells
Future Directions
While specific future directions for 3-Carbazol-9-yl-propionic acid are not mentioned in the resources, carbazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have potential applications in areas such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
properties
IUPAC Name |
3-carbazol-9-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277021 | |
Record name | 3-Carbazol-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbazol-9-yl-propionic acid | |
CAS RN |
6622-54-4 | |
Record name | 6622-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6622-54-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carbazol-9-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(9H-carbazol-9-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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